N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPROPANECARBOXAMIDE
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c16-11(9-1-2-9)14-10-3-6-15(7-4-10)12-13-5-8-17-12/h5,8-10H,1-4,6-7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNXCOPTVQIYCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The piperidine ring can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may produce different piperidine derivatives .
Scientific Research Applications
Anticancer Applications
Research has shown that compounds similar to N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide exhibit significant anticancer activity through various mechanisms:
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. For example, derivatives have been tested against human breast adenocarcinoma (MCF7) cells, showing IC50 values below 1 µM, indicating strong potency against cancer cell proliferation .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, which is crucial for halting the progression of cancer.
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, thereby preventing mitosis in cancer cells. This mechanism is vital for the development of new anticancer agents.
Antimicrobial Applications
This compound also exhibits promising antimicrobial properties:
- Activity Against Pathogens : Research indicates that this compound is effective against various pathogens, including Leishmania species. It inhibits the growth of L. donovani promastigotes by disrupting sterol biosynthesis through the inhibition of CYP51, an essential enzyme for parasite survival.
- Broad Spectrum Antimicrobial Action : Studies have shown that derivatives can inhibit both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain thiazole derivatives related to this compound have shown efficacy against biofilms formed by Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against infections .
Case Studies
Several studies have documented the efficacy of this compound:
Study 1: Anticancer Activity
A series of thiazole-piperidine conjugates were synthesized and evaluated for their anticancer properties against various cell lines (A549, DU145). Results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values below 1 µM, demonstrating their potential as effective anticancer agents .
Study 2: Antimicrobial Evaluation
In a study assessing antimicrobial activity, compounds derived from similar scaffolds were tested for their ability to inhibit biofilm formation by pathogenic bacteria. Several compounds effectively inhibited biofilm formation at concentrations as low as 6 mg/mL, suggesting strong potential for clinical applications in treating bacterial infections.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the cyclopropane carboxamide group can influence the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence highlights cyclopropanecarboxamide derivatives with distinct substituents, enabling a structural and synthetic comparison:
Structural Comparison
Crystallographic Analysis
Structural determination of such compounds often relies on tools like SHELX and SIR97 for refinement and phase resolution, critical for confirming stereochemistry and intermolecular interactions .
Key Research Findings
- Substituent Impact : Thiazole and piperidine in the user’s compound may offer a balance between metabolic stability and solubility, whereas bulky heterocycles (e.g., pyrrolo-triazolo-pyrazine) in ’s compound could limit bioavailability .
- Synthetic Complexity : ’s compound demonstrates the challenges of synthesizing highly substituted derivatives, requiring meticulous purification steps .
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a piperidine ring, a thiazole moiety, and a cyclopropanecarboxamide group. Its molecular formula is with a molecular weight of approximately 288.37 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it an interesting candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Candida albicans
The minimum inhibitory concentrations (MICs) were determined through standard antimicrobial assays, demonstrating the compound's potential as a novel antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies involving various cancer cell lines (e.g., breast and lung cancer) revealed that it induces apoptosis and inhibits cell proliferation. Notably, the compound was found to:
- Induce cell cycle arrest at the S-phase.
- Trigger morphological changes indicative of apoptosis, such as chromatin condensation and cell shrinkage.
In vivo studies using tumor-bearing mice showed that administration of the compound resulted in reduced tumor growth compared to controls .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thiazole ring through cyclization reactions.
- Piperidine ring substitution to introduce the thiazole moiety.
- Cyclopropane formation via cyclopropanation techniques.
These synthetic pathways allow for the modification of the compound to enhance its biological activity or alter pharmacokinetic properties .
Research Findings and Case Studies
A summary of key findings from recent studies on this compound is presented in the following table:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Activity | In vitro assays against bacterial strains | Significant antibacterial activity with MIC values < 10 µg/mL |
| Anticancer Activity | Cell culture studies on cancer lines | Induces apoptosis; IC50 values in low nanomolar range |
| Synthesis | Multi-step organic synthesis | Successful formation of target compound with high yield |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., cyclopropane CH₂ groups at δ ~1.2–1.5 ppm and thiazole protons at δ ~7.2–8.0 ppm). ¹³C NMR confirms sp³ carbons in the cyclopropane ring (~8–12 ppm) and amide carbonyl signals (~165–170 ppm) .
- X-ray Crystallography: Single-crystal diffraction (using SHELX or WinGX suites) resolves bond lengths and angles, particularly verifying the planarity of the thiazole ring and the spatial orientation of the cyclopropane moiety . Metrics like R-factor (<0.05) and wR2 (<0.15) validate refinement quality .
How can researchers resolve contradictions between spectroscopic data and crystallographic results during structure elucidation?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:
- Perform variable-temperature NMR to assess rotational barriers of the piperidine-thiazole linkage .
- Use Hirshfeld surface analysis (via CrystalExplorer) to compare intermolecular interactions in the crystal lattice with solution-phase hydrogen bonding patterns .
- Cross-validate using DFT calculations (Gaussian or ORCA) to optimize geometry and compare theoretical/experimental NMR chemical shifts .
What experimental strategies are recommended for studying the compound’s interaction with biological targets?
Advanced Research Question
- Receptor Binding Assays: Radioligand displacement studies (e.g., using ³H-labeled antagonists) quantify affinity for targets like ion channels or GPCRs. For example, cyclopropane-containing analogs have been studied for CNS activity via µ-opioid receptor binding .
- Enzyme Inhibition Kinetics: Use fluorescence-based assays (e.g., fluorogenic substrates) to determine IC₅₀ values and mechanism (competitive/non-competitive) .
- Molecular Dynamics Simulations (MD): Dock the compound into target active sites (AutoDock Vina) and simulate binding stability over 100-ns trajectories to identify critical residues for interaction .
What crystallographic software tools are recommended for determining this compound’s structure, and what validation metrics are prioritized?
Basic Research Question
- SHELX Suite: SHELXD for phase solution (via dual-space methods) and SHELXL for refinement, leveraging Hirshfeld rigid-bond restraints to handle anisotropic displacement parameters .
- WinGX/ORTEP: Visualize thermal ellipsoids and generate publication-quality figures. Validate using Rint (<0.05) and completeness (>98% for high-resolution data) .
- PLATON/CHECKCIF: Analyze geometric outliers (e.g., unusual bond angles in the cyclopropane ring) and verify twinning parameters .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
Advanced Research Question
- Analog Synthesis: Modify the cyclopropane ring (e.g., introduce gem-difluoro or methyl groups) to assess steric/electronic effects on target binding. For example, fluorinated cyclopropanes enhance metabolic stability .
- Pharmacophore Mapping: Use Schrödinger’s Phase to align active/inactive analogs and identify critical features (e.g., hydrogen bond acceptors in the thiazole ring) .
- In Vivo Pharmacokinetics: Administer derivatives in rodent models and measure plasma half-life (LC-MS/MS) to correlate substituent hydrophobicity (ClogP) with bioavailability .
How should researchers address challenges in refining low-quality crystallographic data for this compound?
Advanced Research Question
- Data Collection: Optimize crystal mounting (loop vs. capillary) to minimize ice formation. Use synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors .
- Refinement Tricks: Apply ISOR restraints to disordered cyclopropane carbons and SIMU/DELU restraints for anisotropic piperidine-thiazole moieties in SHELXL .
- Twinned Data: For non-merohedral twinning, refine using the HKLF5 format in SHELXL and validate with the Rw(F²) metric .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
